molecular formula C16H14BrFO3 B14034159 Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate

Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate

Cat. No.: B14034159
M. Wt: 353.18 g/mol
InChI Key: BFRMERMKNJQKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the benzyloxy group and the fluorine atom. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce benzoic acid derivatives .

Scientific Research Applications

Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(benzyloxy)-5-chloro-2-fluorobenzoate
  • Ethyl 3-(benzyloxy)-5-iodo-2-fluorobenzoate
  • Ethyl 3-(benzyloxy)-5-bromo-2-chlorobenzoate

Uniqueness

Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate is unique due to the specific combination of substituents on the benzoate ester. The presence of both bromine and fluorine atoms provides distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets .

Properties

Molecular Formula

C16H14BrFO3

Molecular Weight

353.18 g/mol

IUPAC Name

ethyl 5-bromo-2-fluoro-3-phenylmethoxybenzoate

InChI

InChI=1S/C16H14BrFO3/c1-2-20-16(19)13-8-12(17)9-14(15(13)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

BFRMERMKNJQKII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.